

Dilmapimod versus other p38 MAPK inhibitors efficacy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Dilmapimod

CAS No.: 444606-18-2

Cat. No.: S548282

Get Quote

Comparison of p38 MAPK Inhibitors

Inhibitor Name	Key Applications / Findings (Model/Context)	Development Status / Notes
Dilmapimod (SB-681323)	• COPD: Reduced plasma fibrinogen & CRP; modulated IL-1 β , STAT1, MMP-9, CAV1 gene expression [1].	
• Neuropathic Pain:	Shown efficacy in a clinical trial for nerve injury-related pain [2]. Clinical trials; orally administered [3].	
PH-797804	• FECD: Protected corneal endothelial cells from ER stress-induced apoptosis [4].	
• COPD:	Shown improvement in lung function (FEV1) [5].	
• Cancer:	A second-generation inhibitor tested in preclinical cancer models [6]. Preclinical & clinical trials; used as a research tool [4] [6].	
VX-702	• FECD: Protected corneal endothelial cells from ER stress-induced apoptosis [4].	
• Postoperative Pain:	Reduced pain hypersensitivity in a rat model (p38 α selective) [7]. Preclinical & clinical trials; p38 α selective inhibitor [4] [7].	
Losmapimod	• COPD: Mixed results; some studies showed improved FEV1 and reduced fibrinogen/hsCRP, while others showed no significant benefit [5]. Clinical trials; orally administered [3].	
SB203580	• FECD: Protected corneal endothelial cells from ER stress-induced apoptosis [4].	
• General Research:	A classic, first-generation p38 α/β inhibitor used extensively in basic research. Primarily a research tool.	
MW150	• Spinal Muscular Atrophy (SMA): Showed neuroprotective effects, improved motor function in mice, and synergized with SMN-inducing therapy [8]. Preclinical research; optimized for brain penetration and selectivity [8].	
CHF6297	• COPD/Asthma: Designed for inhaled administration; showed robust anti-inflammatory	

activity in lung models, including steroid-resistant inflammation [3]. | Preclinical research; inhaled dry powder formulation [3]. | | **ULTR-p38i (e.g., 1639)** | • **Colorectal Cancer:** A novel "type 1.5" inhibitor with a long target residence time, triggering mitotic catastrophe and cell death in preclinical models [6]. | Preclinical research. | | **BIRB796** | • **General Research:** A broad-spectrum inhibitor that affects all p38 isoforms at high concentrations [9]. | Primarily a research tool. |

Detailed Experimental Data and Protocols

The efficacy of these inhibitors is typically evaluated through standardized experimental protocols. Key findings for **dilmapimod** and other compounds are outlined below.

Dilmapimod

- **Experimental Protocol (Clinical Trial - COPD):** A randomized, placebo-controlled clinical trial analyzed gene expression in whole blood and induced sputum samples from COPD patients. mRNA levels were measured using gene arrays and PCR, followed by pathway and network analysis [1].
- **Key Efficacy Data:** Treatment with **dilmapimod** led to specific gene expression changes, regulating **STAT1, MMP-9, CAV1, and IL-1 β** . These genes were identified as potential mediators for the observed reduction in systemic inflammation biomarkers like **fibrinogen**, while only **IL-1 β** was linked to changes in **C-reactive protein (CRP)** levels [1].
- **Experimental Protocol (Clinical Trial - Neuropathic Pain):** A double-blind, placebo-controlled, two-period crossover trial involved 43 patients with neuropathic pain following nerve injury [2].
- **Key Efficacy Data:** The trial concluded that **dilmapimod** treatment was associated with **attenuated neuropathic pain** [2].

Other Notable Inhibitors

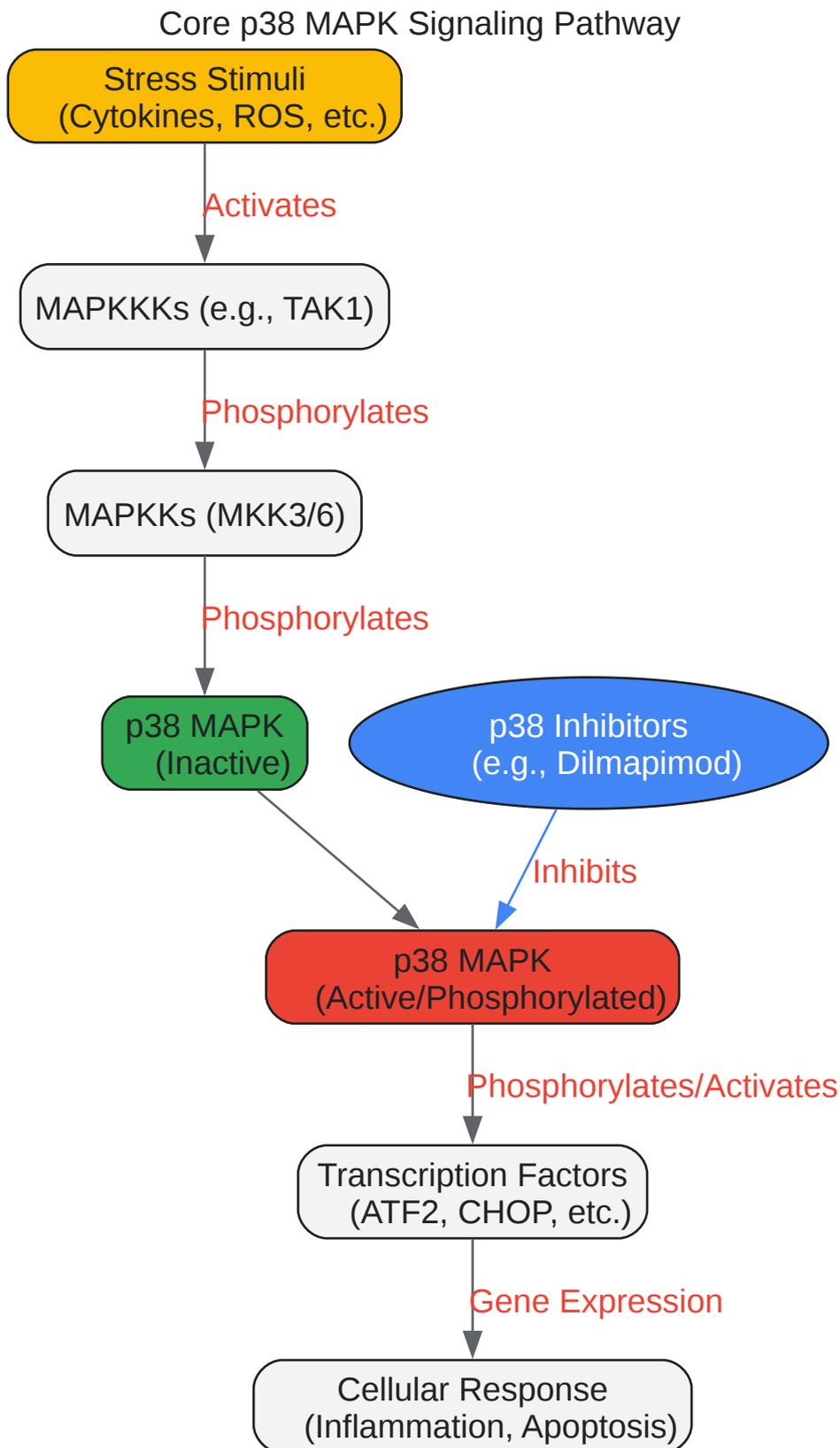
- **PH-797804 & VX-702 (FECD model):**
 - **Experimental Protocol:** Immortalized human corneal endothelial cells (iHCECs) and FECD patient-derived cells (iFECD) were treated with ER stress inducers (thapsigargin, MG-132, or TGF- β). Cell death, mitochondrial membrane potential, and apoptosis were evaluated via western blotting, immunofluorescence, and flow cytometry after application of the inhibitors [4].
 - **Key Efficacy Data:** Both inhibitors, along with SB203580, prevented CHOP upregulation, maintained mitochondrial membrane potential, and **reduced apoptosis** in all ER stress

models. Their effect was positioned downstream of PERK and upstream of the ATF4-CHOP pro-apoptotic pathway [4].

- **CHF6297 (COPD/Asthma model):**
 - **Experimental Protocol:** Its anti-inflammatory activity was tested *in vitro* on human bronchial epithelial cells stimulated with TNF- α or cigarette smoke extract, measuring inhibition of IL-8 release. *In vivo*, a dry powder formulation was administered to rats via a nose-only inhalation device, and its effect on inhibiting LPS-induced neutrophil influx into the lungs was measured [3].
 - **Key Efficacy Data:** CHF6297 demonstrated sub-nanomolar potency ($IC_{50} = 0.14$ nM) against p38 α and **effectively counteracted lung inflammation** in models where corticosteroids exhibit limited activity [3].

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central cellular signaling cascade activated by various stressors. The following diagram illustrates its core components and how the inhibitors act upon it.



[Click to download full resolution via product page](#)

Interpretation of Current Evidence

- **No Clear "Best" Inhibitor:** The efficacy of a p38 MAPK inhibitor is highly **context-dependent**, varying by disease, cell type, and model system. The search results do not indicate that one inhibitor is universally superior.
- **Clinical Development Challenges:** While many inhibitors show strong preclinical results, their transition to clinical success has been mixed. A 2022 meta-analysis for COPD concluded that p38 MAPKIs were safe but showed no significant efficacy over placebo, though heterogeneity in the studies was noted [5].
- **Innovation Continues:** Research is actively addressing past failures by developing new approaches, such as **inhaled formulations** (e.g., CHF6297) to limit systemic exposure [3] and inhibitors with **ultralong target residence times** (e.g., ULTR-p38i) for more sustained and effective target inhibition in diseases like cancer [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Gene expression changes caused by the p38 MAPK ... [pubmed.ncbi.nlm.nih.gov]
2. MAPK inhibitor shows promise in clinical trial ... [nature.com]
3. CHF6297: a novel potent and selective p38 MAPK inhibitor ... [frontiersin.org]
4. The PERK–p38 MAPK Axis Drives Endoplasmic Reticulum ... [pmc.ncbi.nlm.nih.gov]
5. Safety & Efficacy of p38 MAPK Inhibitors in COPD [pmc.ncbi.nlm.nih.gov]
6. First-in-class ultralong-target-residence-time p38 α ... [nature.com]
7. Critical Role of p38 α MAPK Subclass in the Development of ... [pmc.ncbi.nlm.nih.gov]
8. Identification of p38 MAPK inhibition as a neuroprotective ... [pmc.ncbi.nlm.nih.gov]
9. Comparative chemical array screening for p38 γ/δ MAPK ... [nature.com]

To cite this document: Smolecule. [Dilmapimod versus other p38 MAPK inhibitors efficacy].

Smolecule, [2026]. [Online PDF]. Available at:

[[https://www.smolecule.com/products/b548282#dilmapimod-versus-other-p38-mapk-inhibitors-
efficacy](https://www.smolecule.com/products/b548282#dilmapimod-versus-other-p38-mapk-inhibitors-efficacy)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com